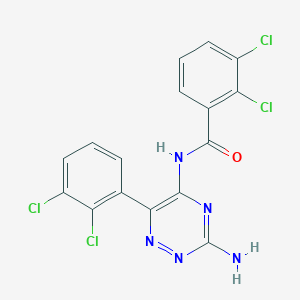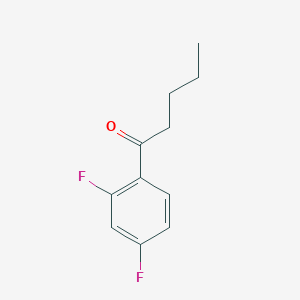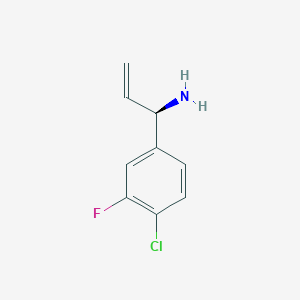
2-Chloro-1-(4-fluorophenyl)-2-oxoethyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-1-(4-fluorophenyl)-2-oxoethyl acetate is an organic compound with the molecular formula C10H8ClFO3 It is a derivative of acetic acid and is characterized by the presence of a chloro group, a fluorophenyl group, and an oxoethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(4-fluorophenyl)-2-oxoethyl acetate can be achieved through several methods. One common approach involves the reaction of 4-fluorobenzyl chloride with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-1-(4-fluorophenyl)-2-oxoethyl acetate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The oxo group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like ammonia or primary amines in the presence of a base.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products
Substitution: Formation of amides or thioethers.
Reduction: Formation of alcohols.
Oxidation: Formation of carboxylic acids or ketones.
Wissenschaftliche Forschungsanwendungen
2-Chloro-1-(4-fluorophenyl)-2-oxoethyl acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 2-Chloro-1-(4-fluorophenyl)-2-oxoethyl acetate involves its interaction with specific molecular targets. The chloro and fluorophenyl groups can interact with enzymes or receptors, potentially inhibiting their activity. The oxoethyl group may also play a role in binding to active sites of enzymes, affecting their function. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloro-1-(4-fluorophenyl)-2-phenylethanone: Similar structure but with a phenyl group instead of an oxoethyl group.
1-(4-Fluorophenyl)-2-phenylethanone: Lacks the chloro group, affecting its reactivity and applications.
2-Chloro-1-(4-methoxyphenyl)-2-oxoethyl acetate: Contains a methoxy group, which can influence its chemical properties and biological activity.
Uniqueness
2-Chloro-1-(4-fluorophenyl)-2-oxoethyl acetate is unique due to the combination of its chloro, fluorophenyl, and oxoethyl groups This combination imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds
Eigenschaften
Molekularformel |
C10H8ClFO3 |
|---|---|
Molekulargewicht |
230.62 g/mol |
IUPAC-Name |
[2-chloro-1-(4-fluorophenyl)-2-oxoethyl] acetate |
InChI |
InChI=1S/C10H8ClFO3/c1-6(13)15-9(10(11)14)7-2-4-8(12)5-3-7/h2-5,9H,1H3 |
InChI-Schlüssel |
CXVYEBOJIBDHFD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OC(C1=CC=C(C=C1)F)C(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


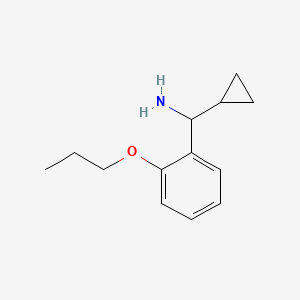
![7-Fluoro-4-(hydroxymethyl)-5-azaspiro[2.4]heptan-6-one](/img/structure/B13054984.png)
![(3R)-3-Amino-3-[2-chloro-5-(trifluoromethyl)phenyl]propanenitrile](/img/structure/B13054985.png)
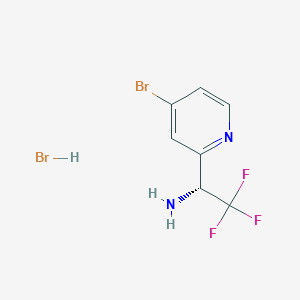
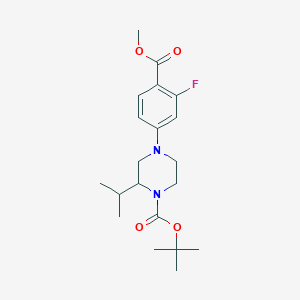

![4-(2,2-Dimethylhydrazono)-2,3-dihydro-4H-thieno[2,3-b]thiopyran 1,1-dioxide](/img/structure/B13055013.png)
![cis-Octahydro-1H-cyclopenta[C]pyridine hcl](/img/structure/B13055019.png)

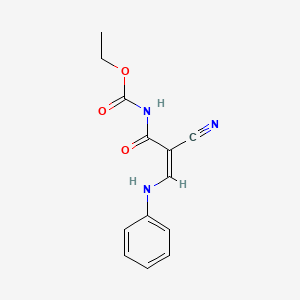
![3-chloro-2-{2-[(1E,3E)-2-(4-chlorobenzenesulfonyl)-3-{[(2,6-dichlorophenyl)methoxy]imino}prop-1-en-1-yl]hydrazin-1-yl}-5-(trifluoromethyl)pyridine](/img/structure/B13055027.png)
